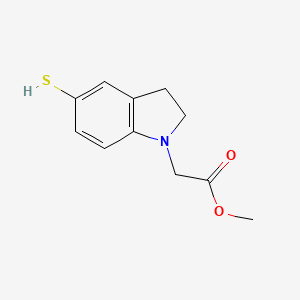
(5-Mercapto-2,3-Dihydro-Indol-1-Yl)-Acetic Acid Methyl Ester
Numéro de catalogue B8446271
Poids moléculaire: 223.29 g/mol
Clé InChI: HTNHXDRCGSBFSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06867224B2
Procedure details


Compound 25B (1.05 g, 4.2 mmol) was refluxed in a solution of water (2 ml), methanol (20 ml) and mercaptoacetic acid (1.2 g, 13 mmol) for 3 h. The solvent was removed under the vacuo, and the crude product was passed a short silica gel chromatography to give 25C in 95% yield.
Name
Compound 25B
Quantity
1.05 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([S:14]C#N)=[CH:11][CH:12]=2)[CH2:7][CH2:6]1.O.SCC(O)=O>CO>[CH3:1][O:2][C:3](=[O:17])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([SH:14])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1
|
Inputs


Step One
|
Name
|
Compound 25B
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CN1CCC2=CC(=CC=C12)SC#N)=O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
SCC(=O)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under the vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CN1CCC2=CC(=CC=C12)S)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 95% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

